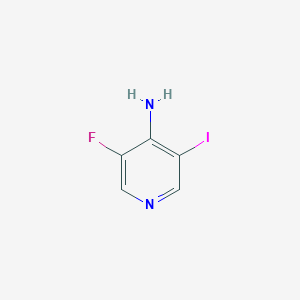

3-Fluoro-5-iodopyridin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-5-iodopyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FIN2/c6-3-1-9-2-4(7)5(3)8/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHONSWNPIKPFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)I)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Fluoro 5 Iodopyridin 4 Amine and Analogues

Precursor Synthesis and Pyridine (B92270) Ring Functionalization

Strategic Introduction of Halogen Substituents

The precise placement of fluorine and iodine atoms on the pyridine ring is paramount for the synthesis of 3-Fluoro-5-iodopyridin-4-amine. This requires the application of regioselective halogenation techniques, which are often challenging due to the inherent electronic properties of the pyridine nucleus.

Nucleophilic aromatic substitution (SNAr) represents a powerful tool for the introduction of fluorine into aromatic rings. In the context of pyridine synthesis, this typically involves the displacement of a suitable leaving group by a fluoride (B91410) ion. One effective strategy for the synthesis of 3-fluoro-4-aminopyridine, a key precursor, involves the SNAr reaction on a pyridine N-oxide derivative. For instance, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide with a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF) proceeds to give 3-fluoro-4-nitropyridine (B80604) N-oxide. google.comnih.gov This intermediate can then be readily converted to 3-fluoro-4-aminopyridine via catalytic hydrogenation. google.comnih.gov

A study demonstrated that the fluorination of 3-bromo-4-nitropyridine N-oxide with 0.5 equivalents of TBAF in DMSO at room temperature for 5 minutes yielded 3-fluoro-4-nitropyridine N-oxide in 37% yield. google.comnih.gov Subsequent hydrogenation of this intermediate using 10% Pd/C under a hydrogen atmosphere in methanol (B129727) at room temperature for 10 minutes afforded 3-fluoro-4-aminopyridine quantitatively. google.comnih.gov

It is noteworthy that the direct SNAr on 3-bromo-4-nitropyridine (without the N-oxide) leads to the preferential substitution of the nitro group, yielding 3-bromo-4-fluoropyridine, highlighting the crucial role of the N-oxide in directing the regioselectivity of the fluorination. google.com

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Bromo-4-nitropyridine N-oxide | 0.5 eq. TBAF, DMSO, 25°C, 5 min | 3-Fluoro-4-nitropyridine N-oxide | 37% | google.comnih.gov |

While not explicitly detailed for the synthesis of this compound in the provided search results, halogen exchange (HALEX) reactions are a common method for introducing fluorine into aromatic systems. This typically involves the displacement of a heavier halogen, such as chlorine or bromine, with fluoride, often using a fluoride salt like KF or CsF at elevated temperatures. The efficiency of this process is highly dependent on the substrate and reaction conditions.

The use of pyridine N-oxides is a key strategy for activating the pyridine ring towards electrophilic attack and for directing the regioselectivity of substitution. As mentioned in the SNAr section, the N-oxide functionality plays a critical role in facilitating the synthesis of 3-fluoro-4-aminopyridine. The fluorination of 3-bromo-4-nitropyridine N-oxide is a prime example of this approach. google.comnih.govuky.edursc.org This method has been successfully applied for the synthesis of [18F]3-fluoro-4-aminopyridine for PET imaging, underscoring its utility in radiochemistry. nih.gov The synthesis of the N-oxide precursor is typically achieved by treating the corresponding pyridine with an oxidizing agent such as hydrogen peroxide. google.com

| Step | Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 3-Bromo-4-nitropyridine N-oxide | TBAF, DMSO, 25°C | 3-Fluoro-4-nitropyridine N-oxide | 37% | google.comnih.gov |

| 2 | 3-Fluoro-4-nitropyridine N-oxide | 10% Pd/C, H₂, MeOH, 25°C | 3-Fluoro-4-aminopyridine | Quantitative | google.comnih.gov |

The introduction of an iodine atom at the C5 position of the 3-fluoropyridin-4-amine core is the subsequent critical step. The directing effects of the existing amino and fluoro substituents play a significant role in determining the regiochemical outcome of the iodination reaction. The electron-donating amino group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director. In the case of 3-fluoro-4-aminopyridine, the C5 position is ortho to the amino group and meta to the fluorine atom.

Electrophilic iodination is the most common method for introducing iodine into aromatic rings. A variety of iodinating reagents can be employed for this purpose.

One widely used reagent for the iodination of electron-rich aromatics is N-iodosuccinimide (NIS). organic-chemistry.org The reaction is often catalyzed by a protic acid, such as trifluoroacetic acid, which enhances the electrophilicity of the iodine source. organic-chemistry.org This method has been shown to be highly regioselective and proceeds under mild conditions with short reaction times for various methoxy- and methyl-substituted aromatic compounds. organic-chemistry.org Given the activating nature of the amino group in 3-fluoro-4-aminopyridine, NIS in the presence of a catalytic amount of acid would be a promising approach for the regioselective iodination at the C5 position.

Another approach for regioselective iodination involves the use of molecular iodine in the presence of a silver salt, such as silver sulfate (B86663) (Ag₂SO₄). uky.edu This method has been successfully used for the iodination of chlorinated aromatic compounds, with the regioselectivity being influenced by the substitution pattern of the starting material. uky.edu For anilines with a 3,5-dichloro substitution pattern, this method preferentially yielded the para-iodinated product. uky.edu

| Iodinating Reagent System | Substrate Type | Key Features | Reference |

|---|---|---|---|

| N-Iodosuccinimide (NIS) / cat. CF₃COOH | Electron-rich aromatics | Mild conditions, high yields, high regioselectivity | organic-chemistry.org |

| Iodine (I₂) / Silver Salts (e.g., Ag₂SO₄) | Chlorinated aromatics, anilines | Regioselectivity dependent on substrate and silver salt | uky.edu |

The synthesis of this compound, therefore, would likely proceed via the initial synthesis of 3-fluoro-4-aminopyridine, followed by a regioselective iodination at the C5 position, guided by the strong activating and ortho-directing effect of the amino group. The choice of iodinating agent and reaction conditions would be crucial to achieve high selectivity and yield.

Regioselective Iodination Protocols

Electrophilic Iodination Approaches (e.g., N-iodosuccinimide)

Electrophilic iodination is a primary method for introducing an iodine atom onto an activated pyridine ring. The synthesis of this compound via this route typically starts from 3-fluoropyridin-4-amine. The amino group at the C4 position and the fluorine at C3 are ortho, para-directing and meta-directing activators, respectively, which collaboratively direct the incoming electrophile to the C5 position.

N-iodosuccinimide (NIS) is a widely used reagent for such transformations due to its mild nature and ease of handling. organic-chemistry.orgorganic-chemistry.org The reaction is often facilitated by an acid catalyst, which enhances the electrophilicity of the iodine source. Trifluoroacetic acid (TFA) is a common choice for this purpose. organic-chemistry.org The proposed active electrophile in these reactions is a protonated NIS species or an iodine species formed from the reaction of NIS with the acid. organic-chemistry.org

The general mechanism involves the attack of the electron-rich pyridine ring on the electrophilic iodine source, leading to the formation of a sigma complex (a Wheland intermediate). Subsequent deprotonation restores the aromaticity of the ring, yielding the iodinated product. The regioselectivity is controlled by the electronic directing effects of the existing substituents. For electron-rich aromatics, these reactions can proceed rapidly under mild conditions, often at room temperature. organic-chemistry.org

| Reagent/Catalyst | Solvent | Temperature | Typical Yield | Reference |

| N-Iodosuccinimide (NIS) / Trifluoroacetic acid (cat.) | Acetonitrile or Dichloromethane | Room Temperature | Good to Excellent | organic-chemistry.org |

| N-Iodosuccinimide (NIS) / Trifluoromethanesulfonic acid | N/A | Room Temperature | High | organic-chemistry.org |

| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) / Disulfide catalyst | Acetonitrile | Room Temperature | High | organic-chemistry.org |

Metal-mediated Iodination Methods

Metal-mediated iodination offers an alternative to traditional electrophilic substitution, sometimes providing different reactivity or selectivity. These methods can involve various metals, with silver and palladium being notable examples.

One documented approach for a related compound, 2-amino-5-fluoro-3-iodopyridine, utilizes silver sulphate (Ag₂SO₄) in the presence of elemental iodine. In this reaction, the silver salt likely acts as a Lewis acid, activating the iodine to generate a more potent electrophilic iodinating agent. The reaction proceeds at ambient temperature in ethanol (B145695). Although the substrate differs, the principle can be applied to other fluorinated aminopyridines.

Palladium-catalyzed C-H iodination has also emerged as a powerful tool. organic-chemistry.org These reactions typically employ a directing group to achieve high regioselectivity and use a palladium catalyst with an oxidant and an iodine source, such as molecular iodine or potassium iodide.

| Metal/Reagent | Iodine Source | Solvent | Key Features | Reference |

| Silver Sulphate (Ag₂SO₄) | Iodine (I₂) | Ethanol | Mild, ambient temperature reaction. | |

| Palladium Acetate (B1210297) (Pd(OAc)₂) | N-Iodosuccinimide (NIS) | Various | C-H activation approach; often requires a directing group. | organic-chemistry.org |

Amine Group Introduction and Derivatization

Synthesizing this compound can also be achieved by first constructing the 3-fluoro-5-iodopyridine (B1320037) core and subsequently introducing the amine group at the C4 position.

Direct Amination Reactions

Direct amination of a halo-pyridine can be accomplished through nucleophilic aromatic substitution (SNAr). In a hypothetical synthesis starting from a precursor like 3,4-difluoro-5-iodopyridine, a nucleophilic source of ammonia (B1221849) (e.g., aqueous ammonia, ammonium (B1175870) hydroxide) could selectively displace the fluorine atom at the C4 position. The pyridine ring is activated towards nucleophilic attack by the ring nitrogen, and halogens at the 2- and 4-positions are particularly labile. youtube.comrsc.org The reaction's feasibility is enhanced by electron-withdrawing groups on the ring. wikipedia.orglibretexts.org The reaction typically requires elevated temperatures and pressure.

Precursor Reduction Strategies (e.g., Nitro to Amino)

A common and highly effective strategy for introducing an amino group is through the reduction of a nitro group precursor. This multi-step process involves the synthesis of an intermediate such as 3-fluoro-5-iodo-4-nitropyridine. The subsequent reduction of the nitro group is a well-established transformation.

A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation is a clean and efficient method, often utilizing palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. nih.govrsc.org This method proceeds under mild conditions and often gives quantitative yields. nih.gov Other classical methods for nitro group reduction include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), or stannous chloride (SnCl₂). orgsyn.org These methods are robust and widely applicable to nitro-substituted pyridines.

| Reduction Method | Reagents | Key Advantages | Reference |

| Catalytic Hydrogenation | H₂, 10% Pd/C | High yield, clean reaction, mild conditions. | nih.govrsc.org |

| Metal/Acid Reduction | Fe / HCl or SnCl₂ / HCl | Robust, widely used for nitroarenes. | orgsyn.org |

| Electrochemical Reduction | Electrolysis in acidic solution | Avoids bulk metal waste. | N/A |

For instance, the synthesis of the related 3-fluoro-4-aminopyridine has been achieved by the catalytic hydrogenation of 3-fluoro-4-nitropyridine N-oxide, which quantitatively yields the desired amine. nih.gov

Yamada-Curtius Rearrangement for Amination

The Yamada-Curtius rearrangement provides a sophisticated method for converting a carboxylic acid into a primary amine, thus offering another route to the C4-amino group. nih.govorganic-chemistry.org This one-pot procedure uses diphenylphosphoryl azide (B81097) (DPPA) to convert a carboxylic acid, such as a hypothetical 3-fluoro-5-iodopyridine-4-carboxylic acid, directly into an acyl azide. nih.gov

Upon heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas to form an isocyanate intermediate. wikipedia.org This isocyanate is then trapped in situ by a nucleophile. If water is used, it hydrolyzes to an unstable carbamic acid, which decarboxylates to yield the primary amine. organic-chemistry.org The reaction has been successfully applied to the synthesis of 3-[¹⁸F]fluoro-4-aminopyridine from a 3-[¹⁸F]fluoroisonicotinic acid intermediate. nih.govnih.gov The reaction proceeds by heating the carboxylic acid with DPPA and a base like triethylamine (B128534), followed by hydrolysis. nih.gov

Multi-step Convergent and Divergent Synthetic Routes

The synthesis of this compound and its analogues can be designed using either convergent or divergent strategies to maximize efficiency and create molecular diversity.

A divergent synthesis , conversely, starts from a common intermediate, such as this compound, and uses it as a scaffold to generate a library of related compounds. nih.gov The iodine atom at the C5 position is an excellent handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of a wide array of aryl, alkyl, or alkynyl groups. Simultaneously, the primary amino group at C4 can be derivatized through acylation, alkylation, or formation of ureas and sulfonamides. This dual reactivity makes this compound a valuable building block for creating diverse chemical libraries for drug discovery and other applications.

Sequential Halogenation and Amination Strategies

The construction of the this compound scaffold often relies on sequential functionalization, where halogen and amine groups are introduced in a stepwise manner. A common approach involves the nucleophilic aromatic substitution on a pre-functionalized pyridine ring. For instance, the synthesis of the related compound 3-fluoro-4-aminopyridine has been achieved through the direct fluorination of 3-bromo-4-nitropyridine N-oxide, followed by the catalytic hydrogenation of the nitro group to an amine. nih.gov This method highlights the utility of a nitro group as a precursor to the amine, which is a widely used strategy in the synthesis of aromatic amines. The N-oxide functionality is crucial as it activates the pyridine ring for nucleophilic substitution, which is otherwise challenging, especially at the meta-position. nih.gov

Another key transformation is the introduction of iodine. The aromatic Finkelstein reaction provides an effective method for converting aryl bromides into aryl iodides. chemicalbook.com This reaction typically uses sodium iodide in the presence of a copper(I) catalyst and a suitable ligand, such as N,N'-dimethylethylenediamine, in a solvent like 1,4-dioxane (B91453). chemicalbook.com A plausible synthetic route to this compound could, therefore, involve starting with a 3-bromo-5-bromo (or other dihalide) pyridine derivative, performing a regioselective fluorination, followed by an iodine-for-bromine exchange via the Finkelstein reaction, and finally, introducing the amine group at the 4-position, likely from a precursor nitro or carboxyl group. An alternative route involves the Hofmann degradation of 3-fluoro-4-pyridinecarboxamide to generate the 4-amino group. google.com

Table 1: Comparison of Potential Sequential Synthesis Steps

| Step | Reagents & Conditions | Function | Key Challenge |

|---|---|---|---|

| Fluorination | Tetrabutylammonium fluoride (TBAF) on a nitro-substituted pyridine N-oxide | Introduces fluorine at the 3-position | Achieving meta-substitution on the pyridine ring nih.gov |

| Iodination | NaI, CuI, N,N'-dimethylethylenediamine, 1,4-dioxane | Exchanges a bromine for an iodine at the 5-position | Catalyst sensitivity, regioselectivity chemicalbook.com |

| Amination (via Nitro Reduction) | H₂, Pd/C, MeOH | Converts a 4-nitro group to a 4-amino group | Compatibility with other functional groups |

| Amination (via Hofmann Degradation) | Br₂, NaOH | Converts a 4-carboxamide to a 4-amino group | Stoichiometric waste generation |

Chemo- and Regioselective Control in Multi-substituted Pyridines

Achieving the precise 3-fluoro, 5-iodo, 4-amino substitution pattern demands exceptional chemo- and regioselective control. Chemoselectivity involves differentiating between multiple reactive sites, while regioselectivity concerns the specific position of the chemical bond-making or -breaking event. In polysubstituted pyridines, the inherent electronic properties of the ring and the directing effects of existing substituents govern the outcome of subsequent reactions.

Modern synthetic methods increasingly employ one-pot, multi-component reactions to construct complex pyridine rings with high selectivity. rsc.orgnih.gov These strategies assemble the ring from simpler precursors in a single operation, which can control the final substitution pattern more effectively than stepwise functionalization. For example, efficient strategies for synthesizing polysubstituted pyridines and isoquinolines with high chemo- and regioselectivity have been developed using 1-alkynyl imines as key intermediates. acs.org Similarly, Rh(III)-catalyzed annulation reactions of N-methoxybenzamides with diazo compounds provide a mild and efficient route to isoquinolones and pyridones with excellent regioselectivities. nih.gov These advanced methods provide powerful tools for constructing highly functionalized heterocyclic systems by controlling the reaction pathways through catalyst and substrate design.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly integral to the development of synthetic routes, aiming to reduce environmental impact by minimizing waste, energy consumption, and the use of hazardous substances. jocpr.com

Solvent Selection and Catalytic Efficiency

Solvent selection is a critical aspect of green synthesis. Traditional syntheses of pyridine derivatives have often employed solvents like 1,4-dioxane or toluene. chemicalbook.combeilstein-journals.org However, research is focused on replacing these with more environmentally friendly alternatives. Studies on the Bohlmann-Rahtz pyridine synthesis have shown that using a protic solvent like ethanol can improve the efficiency of the process. beilstein-journals.org For the Hantzsch pyridine synthesis, experiments have demonstrated that using water with ultrasonic irradiation can lead to product yields as high as 96%. wikipedia.org Ionic liquids are also being explored as recyclable and non-volatile solvents and catalysts that can improve reaction efficiency and selectivity under milder conditions. wikipedia.orgdntb.gov.ua

Catalytic efficiency is another cornerstone of green chemistry. The use of highly active catalysts allows for lower catalyst loadings, reducing cost and metal waste. Multicomponent reactions for pyridine synthesis have been systematically investigated to understand the effects of different catalysts and solvents, finding that the right combination can lead to shorter reaction times and higher yields. acs.org The development of metal-free reaction conditions, where possible, further enhances the green credentials of a synthetic process. organic-chemistry.org

Table 2: Comparison of Traditional vs. Green Solvents in Pyridine Synthesis

| Solvent | Classification | Advantages | Disadvantages | Example Reaction |

|---|---|---|---|---|

| 1,4-Dioxane | Traditional (Ether) | Good solvating properties | Suspected carcinogen, peroxide former | Aromatic Finkelstein Reaction chemicalbook.com |

| Ethanol | Greener (Bio-derived) | Biodegradable, low toxicity | Can participate in side reactions | Bohlmann-Rahtz Synthesis beilstein-journals.org |

| Water | Greenest | Non-toxic, inexpensive, non-flammable | Poor solubility for many organic reagents | Hantzsch Synthesis wikipedia.org |

| Ionic Liquids | Greener (Alternative) | Recyclable, non-volatile, tunable properties | Higher cost, potential toxicity | Hantzsch Synthesis wikipedia.orgdntb.gov.ua |

Atom Economy Considerations

Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comprimescholars.com A reaction with 100% atom economy generates no waste byproducts.

Sequential, linear syntheses often suffer from poor atom economy because they can involve stoichiometric reagents and protecting groups, leading to significant waste generation at each step. primescholars.com For example, the Gabriel synthesis of amines and the Wittig reaction are known for their low atom economy, even if the final product yield is high. primescholars.com

To improve atom economy in the synthesis of compounds like this compound, chemists favor reaction types that are inherently more efficient.

Addition Reactions: Reactions like the Diels-Alder cycloaddition are highly atom-economical as all reactant atoms are incorporated into the product. jocpr.com

Rearrangement Reactions: These reactions reorganize the atoms of a molecule and thus have 100% atom economy. jocpr.com

Multi-component Reactions (MCRs): As a cornerstone of green chemistry, MCRs, such as the Hantzsch pyridine synthesis, combine three or more reactants in a single step to form the final product, leading to a much higher atom economy compared to linear approaches. wikipedia.org A high-pressure, Q-tube-assisted synthesis of pyridine derivatives has been noted for its high atom economy and scalability. nih.gov

By prioritizing synthetic strategies with high atom economy, the chemical industry can significantly reduce waste, making the production of complex molecules more sustainable. primescholars.com

Reactivity Profiles and Transformational Chemistry of 3 Fluoro 5 Iodopyridin 4 Amine

Role of Halogen Substituents in Directing Reactivity

The two halogen atoms, fluorine and iodine, at positions 3 and 5 respectively, significantly influence the electronic properties and reaction pathways of the pyridine (B92270) ring.

Electronic Effects of Fluorine on Pyridine Ring Reactivity

The introduction of fluorine can also impact the physical properties of the molecule, such as its lipophilicity and metabolic stability, which are important considerations in the design of bioactive compounds. vulcanchem.com

Reactivity of the Iodine Substituent as a Leaving Group and Coupling Partner

The iodine atom at the C-5 position is a key functional handle for a variety of chemical transformations. Due to the relatively weak carbon-iodine bond, iodide is an excellent leaving group in nucleophilic aromatic substitution reactions. This allows for the introduction of a wide range of nucleophiles at this position.

Perhaps more significantly, the iodo-substituent makes the molecule an ideal substrate for transition metal-catalyzed cross-coupling reactions. chim.it This has been demonstrated in various palladium-catalyzed processes, including Suzuki-Miyaura, Sonogashira, and Heck couplings. chim.it The ability of the iodine atom to participate in these reactions allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. The iodine atom can also serve as a directing group in metalation reactions, facilitating the introduction of other functional groups. ambeed.com

Reactivity of the Amine Functionality

The amino group at the C-4 position introduces nucleophilic character and provides a site for further derivatization.

Nucleophilic Properties of the Pyridinamine Group

The amino group is a nucleophile, capable of reacting with electrophiles. ontosight.ai The nucleophilicity of the amino group can be influenced by the electronic effects of the other substituents on the pyridine ring. The electron-withdrawing nature of the fluorine and iodine atoms can modulate the basicity and nucleophilicity of the amine. Studies on related pyridinamines have shown that the nucleophilicity can be significantly enhanced by the appropriate substitution pattern on the pyridine ring. researchgate.net

Participation in Condensation and Derivatization Reactions

The primary amine functionality of 3-Fluoro-5-iodopyridin-4-amine allows it to readily participate in condensation reactions with various carbonyl compounds. For instance, it can react with aldehydes and ketones to form imines, or with carboxylic acids and their derivatives to form amides. evitachem.comsmolecule.com These reactions are fundamental in building more complex molecules and for the introduction of diverse functional groups. The amine group can also react with isocyanates to form ureas. smolecule.com

Transition Metal-Catalyzed Cross-Coupling Reactions

As mentioned previously, the presence of the iodine atom makes this compound a prime candidate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools in modern organic synthesis for the formation of new bonds. eie.gr

The most common and synthetically useful of these are palladium-catalyzed reactions. eie.gr The Suzuki-Miyaura coupling, which involves the reaction of the iodo-pyridine with an organoboron compound, is a widely used method for forming new carbon-carbon bonds. chim.itrsc.org The Sonogashira coupling allows for the introduction of alkyne fragments, while the Heck reaction enables the formation of carbon-carbon bonds with alkenes. chim.it The Buchwald-Hartwig amination, another important palladium-catalyzed reaction, can be used to form new carbon-nitrogen bonds. eie.gr

The versatility of these cross-coupling reactions allows for the strategic and efficient synthesis of a vast array of derivatives from this compound, highlighting its importance as a synthetic intermediate. The choice of catalyst, ligands, and reaction conditions can be tailored to achieve specific transformations and to control the regioselectivity of the coupling. rsc.org

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki-Miyaura Coupling | Organoboron compounds (e.g., boronic acids, boronic esters) | Palladium catalyst (e.g., Pd(PPh₃)₄), Base | C-C |

| Sonogashira Coupling | Terminal alkynes | Palladium catalyst, Copper(I) co-catalyst, Base | C-C (alkyne) |

| Heck Coupling | Alkenes | Palladium catalyst, Base | C-C (alkene) |

| Buchwald-Hartwig Amination | Amines | Palladium catalyst, Ligand, Base | C-N |

| Stille Coupling | Organotin compounds | Palladium catalyst | C-C |

Suzuki-Miyaura Coupling Reactions with Aryl/Alkenyl/Alkynyl Boronic Acids

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. snnu.edu.cn In the case of this compound, the iodine atom at the 5-position is significantly more reactive than the fluorine atom at the 3-position towards palladium-catalyzed cross-coupling. This regioselectivity is a common feature in the chemistry of polyhalogenated heterocycles, where the C-I bond is weaker and more susceptible to oxidative addition to the palladium(0) catalyst than the C-F bond. rsc.org

Research has demonstrated the successful coupling of this compound with various aryl, alkenyl, and alkynyl boronic acids and their derivatives. researchgate.netnih.gov These reactions are typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), a suitable phosphine (B1218219) ligand, and a base. The choice of ligand and base can be crucial for achieving high yields and preventing side reactions. researchgate.net For instance, sterically hindered and electron-rich phosphine ligands often improve catalytic activity. researchgate.net

The general applicability of the Suzuki-Miyaura reaction allows for the introduction of a wide array of substituents at the 5-position of the pyridine ring, making it a valuable tool for the synthesis of complex molecules. snnu.edu.cn The reaction is tolerant of many functional groups, and by using appropriate conditions, the fluorine atom and the amino group remain intact. nih.gov

| Boronic Acid/Ester | Catalyst System (Catalyst/Ligand) | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 3-Fluoro-5-arylpyridin-4-amine | acs.org |

| Alkenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME | 3-Fluoro-5-alkenylpyridin-4-amine | researchgate.net |

| Alkyltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 3-Fluoro-5-alkylpyridin-4-amine | researchgate.net |

Sonogashira Coupling Reactions with Terminal Alkynes

The Sonogashira coupling provides a direct method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. wikipedia.org For this compound, the Sonogashira reaction proceeds selectively at the C-I bond, allowing for the introduction of an alkynyl group at the 5-position.

The reaction is generally carried out under mild conditions, often at room temperature, using a base such as an amine (e.g., triethylamine (B128534) or diethylamine), which can also serve as the solvent. wikipedia.org The palladium catalyst, commonly Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, facilitates the oxidative addition to the C-I bond, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

This methodology has been successfully applied to synthesize a variety of 5-alkynyl-3-fluoropyridin-4-amines. The resulting products are valuable intermediates for the synthesis of more complex heterocyclic systems and compounds with potential biological activity. nih.govmdpi.com

| Alkyne | Catalyst System (Catalyst/Co-catalyst) | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 3-Fluoro-5-(phenylethynyl)pyridin-4-amine | researchgate.net |

| Propargyl alcohol | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | DMF | 3-(4-Amino-3-fluoropyridin-5-yl)prop-2-yn-1-ol | mdpi.com |

Heck Reactions with Alkenes

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. organic-chemistry.org While less commonly reported for this compound specifically, the principles of the Heck reaction suggest that it would proceed at the more reactive C-I bond. uwindsor.ca The reaction typically requires a palladium catalyst, a phosphine ligand or can be run under phosphine-free conditions, and a base. organic-chemistry.org

The expected product would be a 5-alkenyl-3-fluoropyridin-4-amine, with the stereochemistry of the newly formed double bond being predominantly trans. organic-chemistry.org The reaction conditions, including the choice of catalyst, ligand, base, and solvent, would need to be optimized to achieve good yields and selectivity. Challenges in Heck reactions with halopyridines can sometimes arise from the formation of unreactive palladium complexes. uwindsor.ca

Stille Coupling Reactions with Organotin Compounds

The Stille reaction involves the palladium-catalyzed coupling of an organic halide with an organotin compound. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. libretexts.org In the context of this compound, the Stille coupling would be expected to occur selectively at the C-I bond, similar to the other palladium-catalyzed cross-coupling reactions. nih.gov

The reaction typically employs a palladium(0) catalyst, which undergoes oxidative addition with the C-I bond. wikipedia.org This is followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org A variety of organostannanes, including aryl-, alkenyl-, and alkynylstannanes, can be used as coupling partners. libretexts.org A significant drawback of the Stille reaction is the toxicity of the organotin compounds and byproducts. rug.nl

| Organotin Reagent | Catalyst | Ligand | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Tributyl(aryl)stannane | Pd(PPh₃)₄ | - | Toluene | 3-Fluoro-5-arylpyridin-4-amine | mdpi.com |

| Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | - | DMF | 3-Fluoro-5-vinylpyridin-4-amine | mdpi.com |

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgacs.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance. wikipedia.org

Regioselectivity in Amination of Halogenated Pyridines

In dihalogenated pyridines, the regioselectivity of the Buchwald-Hartwig amination is a critical consideration. For substrates like this compound, the reaction is highly regioselective, with the amination occurring exclusively at the 4-position, displacing the iodine atom. researchgate.netthieme-connect.de This is in contrast to nucleophilic aromatic substitution (SNAr) reactions on similar scaffolds, where substitution often occurs at the position activated by the fluorine atom. researchgate.net

The observed regioselectivity in the Buchwald-Hartwig reaction is governed by the relative rates of oxidative addition of the palladium catalyst to the C-I and C-F bonds. The C-I bond is significantly weaker and more polarizable, making it much more susceptible to oxidative addition by the electron-rich palladium(0) catalyst. uwindsor.ca Studies on other dihalopyridines have consistently shown that the order of reactivity for halogens in palladium-catalyzed amination is I > Br > Cl >> F. researchgate.net Therefore, the C-F bond remains intact under the conditions required for C-I bond amination. researchgate.net

This predictable regioselectivity makes the Buchwald-Hartwig amination a reliable method for the synthesis of N-aryl or N-alkyl-3-fluoro-5-aminopyridin-4-amines. researchgate.net

Mechanistic Aspects of Palladium-Catalyzed C-N Bond Formation

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a series of well-defined steps. wikipedia.orguwindsor.ca

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (in this case, this compound) to a palladium(0) complex, forming a palladium(II) intermediate. libretexts.org This is typically the rate-determining step and, as mentioned, occurs selectively at the C-I bond. uwindsor.ca

Amine Coordination and Deprotonation: The amine then coordinates to the palladium(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. libretexts.org

Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

Negishi Cross-Coupling

The Negishi cross-coupling reaction is a powerful method for forming carbon-carbon bonds by coupling an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org In the case of this compound, the significant difference in reactivity between the C-I and C-F bonds allows for highly selective coupling reactions.

The general reactivity trend for halogens in palladium-catalyzed cross-couplings is I > Br > Cl >> F. rsc.orgresearchgate.net Consequently, the carbon-iodine bond at the C-5 position is the primary site for oxidative addition to the palladium(0) catalyst, leaving the more robust carbon-fluorine bond at the C-3 position intact. This chemoselectivity is a common feature in the cross-coupling of polyhalogenated pyridines. acs.org For instance, the Negishi coupling of 2-fluoro-4-iodopyridine (B1312466) with organozinc reagents proceeds selectively at the 4-position (iodo) under palladium catalysis, affording the coupled product in high yield without affecting the fluoro substituent. acs.org

The reaction is typically performed using a palladium(0) catalyst, which can be generated in situ from a palladium(II) precatalyst. Common catalytic systems include Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ with a phosphine ligand such as P(2-furyl)₃. rsc.orgresearchgate.net The reaction involves the formation of an organozinc reagent, which then participates in the catalytic cycle. Given the structure of this compound, it would serve as the electrophilic partner, reacting with a suitable organozinc nucleophile.

Table 1: Representative Conditions for Negishi Cross-Coupling on Halopyridines This table is based on analogous reactions with similar substrates.

| Electrophile | Organozinc Reagent | Catalyst System | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Iodopyridine | (Boc-L-Ser-derived)ZnI | Pd₂(dba)₃ / P(2-furyl)₃ | DMF | Coupled Amino Acid | 90 | rsc.orgresearchgate.net |

| 2-Fluoro-4-iodopyridine | Pyrimidine-ZnCl | Pd(PPh₃)₄ | THF | 4-(2-Fluoropyridin-4-yl)-2-chloropyrimidine | 69 | acs.org |

| Aryl Bromides | (Amino acid-derived)ZnI | Pd(OAc)₂ / P(o-Tol)₃ | DMF | Phenylalanine derivatives | 42-83 | researchgate.netresearchgate.net |

Metalation and Lithiation Reactions

Metalation, particularly lithiation, is a key strategy for the functionalization of aromatic and heteroaromatic rings by creating a nucleophilic carbon center that can react with various electrophiles. umich.edursc.org The regioselectivity of this process on the this compound ring is controlled by the directing effects of the substituents.

The formation of an organolithium species from this compound can occur via two main pathways: direct deprotonation (lithiation) or halogen-metal exchange.

Directed ortho-Metalation (DoM): In this process, a substituent on the ring directs a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to deprotonate an adjacent (ortho) position. wikipedia.org The this compound molecule possesses three directing groups: the C4-amino group, the C3-fluoro group, and the C5-iodo group.

The amino group at C-4 is a potent directing group, favoring metalation at the C-3 and C-5 positions. scispace.com

The fluoro substituent at C-3 is also a known directing group, enhancing the acidity of protons at C-2 and C-4. researchgate.net

Halogens themselves can act as directing groups, favoring lithiation at the ortho position. researchgate.netnih.gov

Given these competing influences, the most probable site for deprotonation is the C-2 position. The strong inductive effect of the adjacent fluorine atom at C-3 significantly increases the kinetic acidity of the C-2 proton, making it the most likely site for abstraction by a lithium amide base like LDA or LiTMP. researchgate.netresearchgate.net This selectivity for the position ortho to a fluorine atom is well-documented in pyridine chemistry. researchgate.netnih.govscienceopen.com For example, the lithiation of 3-fluoropyridine (B146971) with LDA occurs regioselectively at the C-4 position, ortho to the fluorine atom. researchgate.netthieme-connect.com

Halogen-Metal Exchange: This reaction is most efficient for aryl iodides and bromides. Treatment with an alkyllithium reagent (like n-BuLi or t-BuLi) at low temperatures can replace the iodine atom at C-5 with lithium. This process is generally faster than deprotonation, especially with iodine. However, the presence of the acidic C-2 proton and the directing amino group could lead to a mixture of products arising from both deprotonation and exchange pathways.

Once the organometallic intermediate (e.g., 2-lithio-3-fluoro-5-iodopyridin-4-amine) is formed, it can be "quenched" by reacting it with a wide variety of electrophiles to introduce new functional groups. This two-step sequence provides a versatile method for synthesizing complex pyridine derivatives. researchgate.netrsc.org

The resulting lithiated species is a potent nucleophile and can react with electrophiles such as:

Aldehydes and Ketones: to form secondary and tertiary alcohols, respectively.

Carbon Dioxide (CO₂): to yield a carboxylic acid after acidic workup.

Alkyl Halides: to introduce alkyl chains.

Iodine (I₂): to introduce an additional iodine atom.

Disulfides: to form thioethers.

This methodology has been successfully applied to a wide range of functionalized pyridines and other heterocycles. rsc.orgrsc.org For instance, the regioselective lithiation of halopyridines followed by quenching with electrophiles provides a reliable route to ortho-disubstituted pyridine products in good to excellent yields. researchgate.net

Table 2: Potential Electrophilic Quenching Reactions This table illustrates potential transformations based on established reactivity patterns.

| Lithiated Intermediate | Electrophile (E⁺) | Quenched Product Structure | Product Type | Reference |

|---|---|---|---|---|

| 2-Lithio-3-fluoro-5-iodopyridin-4-amine | R-CHO | 2-(CHR(OH))-3-fluoro-5-iodopyridin-4-amine | Secondary Alcohol | researchgate.net |

| 2-Lithio-3-fluoro-5-iodopyridin-4-amine | CO₂ then H⁺ | 3-Fluoro-5-iodo-4-aminopyridine-2-carboxylic acid | Carboxylic Acid | researchgate.net |

| 2-Lithio-3-fluoro-5-iodopyridin-4-amine | I₂ | 3-Fluoro-2,5-diiodopyridin-4-amine | Di-iodo Pyridine | researchgate.net |

| 2-Lithio-3-fluoro-5-iodopyridin-4-amine | Ph-S-S-Ph | 2-(Phenylthio)-3-fluoro-5-iodopyridin-4-amine | Thioether | rsc.org |

Nucleophilic Substitution Reactions (SNAr) on the Pyridine Core

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-poor aromatic systems like pyridine. masterorganicchemistry.comwikipedia.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the departure of a leaving group. diva-portal.org

In this compound, both the fluorine and iodine atoms are potential leaving groups for SNAr. The general order of leaving group ability in SNAr reactions is F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the strong electron-withdrawing effect of the highly electronegative fluorine atom, stabilizing the anionic Meisenheimer intermediate. The C-F bond is stronger than the C-I bond, but its cleavage is not part of the rate-determining step.

Therefore, under typical SNAr conditions (e.g., reaction with alkoxides, amines, or thiols at elevated temperatures), the fluorine atom at the C-3 position would be preferentially displaced over the iodine atom at the C-5 position. However, the pyridine ring's reactivity is heavily influenced by its substituents. The electron-donating amino group at C-4 deactivates the ring towards nucleophilic attack, making SNAr reactions on this substrate more challenging than on pyridines bearing electron-withdrawing groups. researchgate.net Despite this deactivation, SNAr can still be achieved, often requiring forcing conditions.

A variety of nucleophiles can be used to displace the halogen atoms, including:

Oxygen Nucleophiles: Alkoxides (e.g., NaOMe, NaOEt) and hydroxides.

Nitrogen Nucleophiles: Ammonia (B1221849), primary and secondary amines. researchgate.net

Sulfur Nucleophiles: Thiolates (e.g., NaSPh).

For example, studies on the highly substituted 5-bromo-2-chloro-4-fluoro-3-iodopyridine have shown that regioselective SNAr reactions with various nucleophiles are feasible, yielding highly functionalized pyridines. researchgate.netresearchgate.net

Competition in SNAr reactions on this compound arises from the presence of two different halogen leaving groups. The position of substitution on the pyridine ring is critical. Nucleophilic attack is strongly favored at the C-2, C-4, and C-6 positions due to their ability to delocalize the negative charge of the Meisenheimer intermediate onto the ring nitrogen atom. researchgate.netwuxiapptec.com

In this compound, the halogens are at the C-3 and C-5 positions. These positions are less activated towards SNAr compared to the C-2/C-6 and C-4 positions. The C-4 position is blocked by the amino group. The activating effect of the ring nitrogen is weaker at the C-3/C-5 positions.

Despite the C-3 position being generally less reactive than C-2 or C-4, the superior leaving group ability of fluorine in SNAr reactions suggests that substitution will likely occur at C-3. The reaction would involve the displacement of the fluoride (B91410) ion by the incoming nucleophile.

It is also important to consider competition with other reaction types. For instance, in dihalopyridines like 2-fluoro-4-iodopyridine, a clear divergence in reactivity is observed. Conventional SNAr with nucleophiles like amines occurs at the C-2 position, displacing the fluorine. In contrast, palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) occurs exclusively at the C-4 position, displacing the iodine. researchgate.netthieme-connect.com This demonstrates that the reaction pathway and resulting product can be controlled by the choice of reagents and conditions, selectively targeting either the C-F or C-I bond.

Table 3: Predicted Reactivity and Competitive Pathways

| Reaction Type | Target Bond | Favored Conditions | Expected Product | Rationale | Reference |

|---|---|---|---|---|---|

| Negishi Cross-Coupling | C-5 (Iodine) | Pd(0) catalyst, Organozinc reagent | C-5 arylated/alkylated product | I > F reactivity in oxidative addition | wikipedia.orgacs.org |

| SNAr | C-3 (Fluorine) | Strong nucleophile, high temperature | C-3 substituted product | F > I leaving group ability in SNAr | researchgate.netmasterorganicchemistry.com |

| Directed Lithiation | C-2 (C-H bond) | Strong, hindered base (LDA/LiTMP) | 2-Substituted product (after quench) | F is a strong ortho-directing group | researchgate.netnih.gov |

Carbon-Hydrogen (C-H) Functionalization Strategies

The direct conversion of C-H bonds into new carbon-carbon or carbon-heteroatom bonds, known as C-H functionalization, has emerged as a highly atom- and step-economical approach in organic synthesis. nih.govbeilstein-journals.org For pyridine derivatives, this strategy offers a direct route to substituted analogs without the need for pre-functionalized starting materials. However, the inherent electronic properties and the presence of multiple C-H bonds on the pyridine ring pose significant challenges in achieving site-selectivity. nih.govnih.gov

Distal C-H Functionalization of Pyridines

The functionalization of C-H bonds at positions remote from the nitrogen atom (distal positions, i.e., C3, C4, and C5) is particularly challenging. nih.govnih.gov The nitrogen atom's lone pair can coordinate to and often poison transition metal catalysts, which are frequently employed in these transformations. researchgate.net Furthermore, the electronic nature of the pyridine ring, being electron-deficient, influences the reactivity of its C-H bonds. beilstein-journals.org

Historically, C-H activation of pyridines has been more facile at the C2-position due to its proximity to the nitrogen, which can act as a directing group. nih.gov However, recent advancements have led to the development of catalytic systems capable of targeting the more distant C3 and C4 positions. nih.govnih.gov These methods often rely on sophisticated catalyst design, including the use of specialized ligands or directing groups that can override the intrinsic reactivity of the pyridine ring. nih.govacs.org For instance, strategies involving transient directing groups or the use of bifunctional ligands that can coordinate to both the substrate and the metal catalyst have shown promise in achieving distal C-H activation. nih.govdmaiti.com

In the context of this compound, the existing substituents significantly influence the potential sites for C-H functionalization. The C2 and C6 positions are the available C-H bonds. The fluorine at C3 and the amino group at C4 are strong electron-donating and -directing groups, which could influence the regioselectivity of electrophilic aromatic substitution-type C-H functionalization reactions. Conversely, the iodine at C5 is a bulky, electron-withdrawing group that can also exert steric and electronic effects.

Site-Selectivity Challenges in C-H Activation

Achieving site-selectivity in the C-H activation of substituted pyridines is a formidable challenge due to the subtle differences in the reactivity of the various C-H bonds. nih.gov The regiochemical outcome of a C-H functionalization reaction is governed by a complex interplay of electronic and steric factors of the substituents, as well as the nature of the catalyst and reaction conditions. nih.gov

For a molecule like this compound, several factors would dictate the site of C-H activation:

Electronic Effects: The electron-donating amino group at C4 and the electron-withdrawing fluorine at C3 and iodine at C5 create a complex electronic landscape. The amino group tends to direct electrophilic attack to the ortho and para positions. The fluorine atom is also generally considered an ortho, para-director in electrophilic aromatic substitution, though it is deactivating.

Steric Hindrance: The iodine atom at the C5 position is sterically demanding and would likely hinder functionalization at the adjacent C6 position.

Directing Group Ability: The amino group at C4 could potentially act as a directing group, guiding a metal catalyst to the neighboring C5-iodine or C3-fluorine positions, although C-H activation at these positions is not possible as they are already substituted. More likely, it could influence the approach to the C2 or C6 positions.

Catalyst Control: The choice of transition metal catalyst and ligands is paramount in controlling regioselectivity. nih.govacs.org Different catalytic systems can favor different C-H activation pathways, such as concerted metalation-deprotonation, oxidative addition, or electrophilic substitution. For example, palladium catalysis has been used for the C3-H alkenylation of pyridines through an electrophilic palladation process. nih.gov Nickel catalysts with bifunctional ligands have also been developed to achieve remote C3-H activation by overriding the intrinsic electronic bias of the pyridine. nih.govchemrxiv.org

Recent research has demonstrated that C-H arylation of pyridines with electron-withdrawing groups like fluorine can be highly regioselective. nih.gov For 3-fluoropyridine, arylation occurs selectively at the C4-position. nih.gov This suggests that for this compound, functionalization at the C2 or C6 positions would be influenced by the combined electronic effects of the fluoro, iodo, and amino substituents.

Interactive Table of C-H Functionalization Strategies for Pyridines:

| Strategy | Catalyst/Reagent | Position(s) Targeted | Key Features |

| Proximal C-H Functionalization | Pd, Cu, Ni, Rh, Ru, Fe, Ag | C2 | Proximity to the nitrogen atom facilitates the reaction. nih.gov |

| Distal C-H Alkenylation | Pd(II) | C3 | Proceeds via an electrophilic palladation mechanism. nih.gov |

| Distal C-H Alkenylation | Ni with bifunctional ligand | C3/C5 | Overrides intrinsic electronic bias of the pyridine ring. nih.gov |

| Distal C-H Borylation | Ir catalyst | C3 | Allows for further functionalization through halodeboronation. nih.gov |

| Template-Directed C-H Activation | Pd with U-shaped template | meta-position | Utilizes a stronger σ-coordinating pyridine to recruit the catalyst. acs.orgresearchgate.net |

| C-H Arylation | Pd with carboxylic acid ligand | C3/C4 | Effective for pyridines with electron-withdrawing groups. nih.gov |

Mechanistic Investigations and Computational Studies

Reaction Mechanism Elucidation for Key Transformations

The synthetic utility of 3-fluoro-5-iodopyridin-4-amine is underpinned by a variety of chemical transformations. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and predicting outcomes.

Detailed Reaction Pathways of Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental to the functionalization of this compound. The general catalytic cycle for these reactions, such as Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination, typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

The process begins with the oxidative addition of the aryl halide (in this case, the C-I bond of this compound) to a low-valent palladium(0) complex. This is often the rate-determining step. The presence of both iodo and fluoro substituents raises questions of selectivity, though the much weaker C-I bond is expected to react preferentially. The palladium complex inserts itself into the carbon-iodine bond, forming a Pd(II) intermediate. youtube.com

Following oxidative addition, the transmetalation step occurs, where an organometallic nucleophile (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide. youtube.com The final step is reductive elimination, where the two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

Potential challenges in the cross-coupling of aminopyridines include the coordination of the amino group to the palladium center, which can hinder the reaction. nih.gov The choice of ligands is critical in mitigating these effects and promoting an efficient catalytic cycle. nih.govnih.gov

Table 1: General Steps in Palladium-Catalyzed Cross-Coupling Reactions

| Step | Description | Intermediate |

| Oxidative Addition | The palladium(0) catalyst inserts into the carbon-halogen bond of the electrophile. | Pd(II)-aryl-halide complex |

| Transmetalation | The organic group from the organometallic nucleophile is transferred to the palladium center. | Pd(II)-di-organic complex |

| Reductive Elimination | The two organic ligands on the palladium center couple, forming the product and regenerating the Pd(0) catalyst. | Pd(0) catalyst and the coupled product |

Mechanisms of Halogenation and Amination Steps

The synthesis of this compound itself involves specific halogenation and amination steps. The introduction of halogen atoms onto a pyridine (B92270) ring is not always straightforward due to the electron-deficient nature of the ring, which makes it less susceptible to electrophilic aromatic substitution (EAS). nih.govchemrxiv.org

One approach to halogenating pyridines at the 3-position involves a ring-opening, halogenation, and ring-closing strategy. This method utilizes Zincke imine intermediates, which transform the electron-deficient pyridine into a more reactive series of polarized alkenes that can readily react with N-halosuccinimides. chemrxiv.orgnih.gov Computational studies on such pathways suggest a stepwise mechanism involving electrophilic addition followed by deprotonation. chemrxiv.org

Another mechanism for halogenation, particularly at the 4-position, can proceed via a nucleophilic aromatic substitution (SNAr) pathway. This involves the displacement of a suitable leaving group, such as a phosphonium (B103445) salt, by a halide nucleophile. Computational studies have indicated that C-halogen bond formation occurs via a stepwise SNAr pathway, with phosphine (B1218219) elimination being the rate-determining step. nih.gov

The amination of pyridines can also be challenging. One classic method that has inspired modern approaches is the Chichibabin reaction, which involves the nucleophilic substitution of a hydrogen atom by an amide anion. However, for substituted pyridines, palladium-catalyzed Buchwald-Hartwig amination is a more common and versatile method. nih.gov This reaction follows the general cross-coupling mechanism described previously, with an amine as the nucleophile.

Role of Catalysts and Ligands in Reaction Selectivity and Efficiency

The success of cross-coupling reactions involving this compound is highly dependent on the choice of catalyst and, particularly, the ancillary ligands. nih.gov The ligands play a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle. sigmaaldrich.com

For the C-N cross-coupling of halo-aminopyridines, sterically bulky biarylmonophosphine ligands such as RuPhos and BrettPhos have been shown to be highly effective. nih.gov These ligands promote the oxidative addition and reductive elimination steps and can prevent the formation of undesired side products. The choice of ligand can significantly impact the efficiency of the reaction, with different ligands being optimal for primary versus secondary amines as coupling partners. nih.gov

The catalyst system, including the palladium precursor and the ligand, can also influence the selectivity of the reaction when multiple reactive sites are present. acs.org For instance, in dihalogenated pyridines, the choice of ligand can direct the arylation to a specific position. acs.org The development of specialized ligands has been instrumental in expanding the scope and efficiency of cross-coupling reactions, enabling them to be carried out under milder conditions and with lower catalyst loadings. nih.govsigmaaldrich.com

Table 2: Examples of Ligands Used in Cross-Coupling of Aminopyridines

| Ligand | Type | Application | Reference |

| RuPhos | Biarylmonophosphine | Efficient for coupling with secondary amines | nih.gov |

| BrettPhos | Biarylmonophosphine | Outstanding for coupling with primary amines | nih.gov |

| XPhos | Biarylmonophosphine | General ligand for C-N cross-coupling | nih.gov |

| BINAP | Bidentate phosphine | Competent in N-arylation of aminopyridines | nih.gov |

Computational Chemistry Approaches

Computational chemistry provides valuable insights into the properties and reactivity of molecules like this compound, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. ijcce.ac.irresearchgate.net For a molecule like this compound, DFT calculations can be used to determine optimized molecular geometry, vibrational frequencies, and electronic properties such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). nih.govresearchgate.net

The analysis of the HOMO-LUMO energy gap can provide information about the chemical reactivity and stability of the molecule. ijcce.ac.ir A smaller energy gap generally suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions that are susceptible to electrophilic or nucleophilic attack. researchgate.net

DFT calculations have been successfully applied to various pyridine derivatives to predict their reactivity and spectroscopic properties. ijcce.ac.irresearchgate.net For instance, studies on aminopyridines have used DFT to analyze the HOMO-LUMO energy gap, hardness, softness, and electronegativity, providing a theoretical basis for their observed chemical behavior. researchgate.net

Table 3: Key Parameters from DFT Calculations and Their Significance

| Parameter | Significance |

| Optimized Geometry | Predicts bond lengths and angles. |

| HOMO Energy | Relates to the ability to donate electrons. |

| LUMO Energy | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Shows regions of positive and negative electrostatic potential, predicting sites for nucleophilic and electrophilic attack. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the dynamic behavior of molecules over time. nih.gov For a relatively small and rigid molecule like this compound, MD simulations can be employed to explore its conformational preferences and, more importantly, its interactions with other molecules, such as solvents or biological macromolecules. nih.gov

While significant conformational changes are not expected for the pyridine ring itself, MD simulations can provide insights into the rotation of the amino group and the nature of intermolecular interactions, such as hydrogen bonding and halogen bonding. researcher.life These simulations can be particularly useful in understanding how the molecule behaves in different environments, which is crucial for applications in materials science and medicinal chemistry.

For example, MD simulations have been used to study the behavior of pyridine-based compounds within lipid bilayers to understand their interactions with cell membranes. nih.gov Such studies can reveal preferred orientations and the formation of hydrogen bonds with surrounding molecules. nih.gov Although specific MD studies on this compound are not widely reported, the methodology is well-suited to investigate its intermolecular interaction patterns.

Prediction of Regioselectivity and Reaction Barriers

Computational chemistry serves as a powerful tool for predicting the regioselectivity and understanding the reaction barriers in the functionalization of heterocyclic compounds. For polysubstituted pyridines such as this compound, theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the underlying electronic and steric factors that govern reaction outcomes. While specific computational studies focusing exclusively on this compound are not extensively available in the current body of literature, general principles derived from studies on related dihalogenated and aminopyridine systems can provide valuable predictive insights.

The regioselectivity of reactions involving this compound is primarily dictated by the electronic nature of the substituents and the positions on the pyridine ring. The amino group at the 4-position is a strong electron-donating group, which activates the ring towards electrophilic substitution, particularly at the ortho and para positions. Conversely, the fluorine and iodine atoms at the 3- and 5-positions, respectively, are electron-withdrawing through induction but can also participate in resonance donation.

In the context of nucleophilic aromatic substitution (SNAr), the sites most susceptible to attack are those with the lowest electron density. Computational models can predict these sites by calculating the distribution of electrostatic potential and the coefficients of the Lowest Unoccupied Molecular Orbital (LUMO). For dihalogenated pyridines, the relative reactivity of the C-F and C-I bonds is a key question. Generally, the C-I bond is weaker and iodine is a better leaving group than fluorine, suggesting that nucleophilic substitution would preferentially occur at the 5-position. However, the strong electron-withdrawing nature of the fluorine atom can significantly influence the electron density at adjacent carbon atoms, potentially altering the expected regioselectivity.

For transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, the site of reaction is predominantly at the carbon bearing the most reactive halogen. In the case of this compound, the C-I bond is significantly more reactive towards oxidative addition to a low-valent metal center (e.g., Pd(0)) than the C-F bond. Computational studies on similar systems have consistently shown that the energy barrier for the oxidative addition step is substantially lower for aryl iodides compared to aryl fluorides.

Detailed research findings from computational studies on analogous compounds provide a framework for predicting the behavior of this compound. These studies typically involve the calculation of activation energies for different reaction pathways, allowing for a quantitative prediction of the most likely product.

Table 1: Predicted Regioselectivity for Key Reaction Types

| Reaction Type | Predicted Major Regioisomer | Rationale |

| Electrophilic Aromatic Substitution | 2- or 6-substituted | Activation by the amino group at the 4-position directs electrophiles to the ortho positions. |

| Nucleophilic Aromatic Substitution | 5-substituted | The C-I bond is weaker and iodine is a better leaving group than fluorine. |

| Palladium-Catalyzed Cross-Coupling | 5-substituted | The C-I bond is significantly more reactive towards oxidative addition. |

It is important to note that while these predictions are based on established chemical principles and computational trends in related systems, experimental verification is essential. The interplay of steric hindrance from the substituents and the specific reaction conditions can sometimes lead to unexpected regiochemical outcomes. Future computational investigations focused directly on this compound would be invaluable for providing more precise predictions of its reactivity and for designing selective synthetic transformations.

Applications As a Versatile Synthetic Intermediate in Advanced Chemical Synthesis

Building Block for Pharmaceutical Research and Drug Discovery

The 3-fluoro-4-aminopyridine framework, of which 3-Fluoro-5-iodopyridin-4-amine is a key derivative, is a privileged structure in drug discovery. Its derivatives are integral to the synthesis of novel therapeutic agents targeting a wide range of diseases.

The 3-fluoro-4-aminopyridine core is an important intermediate in the synthesis of multiple new drugs. google.com It serves as a foundational element for constructing more complex molecules with therapeutic potential. For instance, this scaffold is a known intermediate in the synthesis of transforming growth factor-beta (TGF-β) inhibitors and thrombin inhibitors, which are classes of drugs investigated for applications in fibrosis, immune diseases, and anticoagulation therapy. google.com The ability to functionalize the pyridine (B92270) ring, particularly at the 5-position (as with an iodine atom), allows chemists to systematically modify the parent structure to enhance potency, selectivity, and pharmacokinetic properties.

Substituted 4-aminopyridine (B3432731) derivatives are crucial precursors for the development of targeted therapies like kinase inhibitors and receptor modulators. The introduction of a fluorine atom can have a profound influence on the binding and structural recognition of a drug. scientificupdate.com For example, in the development of kinesin spindle protein (KSP) inhibitors for cancer treatment, modulating the basicity of a piperidine (B6355638) ring by introducing a fluorine atom was found to improve efficacy. scientificupdate.com The 3-fluoro-4-aminopyridine structure serves as a starting point for creating such fluorinated piperidine derivatives. scientificupdate.com

Furthermore, this scaffold is fundamental to the development of potassium (K+) channel blockers. nih.govnih.gov 3-Fluoro-4-aminopyridine (3F4AP) itself binds to potassium channels exposed on demyelinated axons. researchgate.net This mechanism is leveraged for therapeutic purposes and for developing diagnostic agents. researchgate.net The development of derivatives such as 3-fluoro-5-methylpyridin-4-amine (B577076) (5Me3F4AP) illustrates how modifications to the core 3-fluoro-4-aminopyridine structure can fine-tune pharmacological properties like lipophilicity and basicity to create improved drug candidates. nih.gov

Table 1: Examples of Therapeutic Targets and Scaffolds Derived from 4-Aminopyridine Analogs

| Precursor/Scaffold | Therapeutic Target/Class | Application Area | Key Findings |

| 3-Fluoro-4-aminopyridine | Thrombin Inhibitors, TGF-β Inhibitors | Anticoagulation, Fibrosis | Serves as a key intermediate for the synthesis of these inhibitor classes. google.com |

| 3-Fluoro-4-aminopyridine | Kinesin Spindle Protein (KSP) Inhibitors | Oncology (Taxane-Refractory Cancer) | Used to synthesize fluorinated piperidine moieties where fluorine modulates pKa to improve efficacy. scientificupdate.com |

| 3-Fluoro-4-aminopyridine | Potassium (K+) Channels | Neurology (Multiple Sclerosis) | Acts as a K+ channel blocker, enhancing nerve impulse conduction in demyelinated axons. nih.govresearchgate.net |

| 3-Fluoro-5-methylpyridin-4-amine | Potassium (K+) Channels | Neurology (Multiple Sclerosis) | A novel derivative with higher lipophilicity and basicity compared to 3F4AP, suggesting potential for improved brain uptake and metabolic stability. nih.gov |

The this compound structure is an exemplary biologically active scaffold. Pyridine derivatives are common in pharmaceuticals due to their diverse biological activities. nih.gov The combination of different functional groups on this scaffold allows for targeted modifications to create libraries of compounds for screening. The amine group provides a point for amide bond formation, while the iodine atom is readily displaced or used in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings) to attach a wide variety of other chemical groups. This synthetic flexibility makes it an invaluable platform for generating novel molecular architectures with the potential for unique biological activities.

A significant application of the 3-fluoro-4-aminopyridine structure is in the synthesis of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. nih.govresearchgate.net The fluorine-18 (B77423) labeled analog, [¹⁸F]3-fluoro-4-aminopyridine ([¹⁸F]3F4AP), is under investigation as a PET tracer for imaging demyelination and remyelination in neurological diseases like multiple sclerosis. nih.govnih.gov

The synthesis of this PET radioligand is challenging due to the meta-position of the fluorine substituent. nih.gov Researchers have developed several methods to overcome this, including:

Direct Radiofluorination of Pyridine N-oxides : A novel approach involves the direct fluorination of a precursor like 3-bromo-4-nitropyridine (B1272033) N-oxide. nih.govrsc.org This intermediate is then converted to [¹⁸F]3-fluoro-4-aminopyridine via catalytic hydrogenation. nih.govrsc.org This method represents a new way to synthesize meta-fluorinated pyridines for radiopharmaceutical applications. nih.govrsc.org

Yamada-Curtius Rearrangement : This method has also been successfully applied to prepare [¹⁸F]3-fluoro-4-aminopyridine, offering good radiochemical yield and high specific activity within a relatively short synthesis time. nih.gov

The development of second-generation tracers, such as [¹⁸F]5-methyl-3-fluoro-4-aminopyridine, aims to improve upon the properties of [¹⁸F]3F4AP, potentially offering better metabolic stability for human use. nih.govresearchgate.net

Table 2: Research Findings on [¹⁸F]3-fluoro-4-aminopyridine as a PET Tracer

| Research Focus | Precursor Compound | Key Finding |

| Development of a novel synthesis method | 3-bromo-4-nitropyridine N-oxide | Direct fluorination of the N-oxide precursor is a viable and novel route to produce meta-fluorinated pyridines for PET imaging. nih.govrsc.org |

| Improved radiochemical synthesis | Nitro-precursor for rearrangement | The Yamada-Curtius reaction provides an efficient synthesis route with an overall radiochemical yield of 5 to 15%. nih.gov |

| Biological Target | Potassium (K+) Channels | [¹⁸F]3F4AP binds to K+ channels on demyelinated axons, allowing for the visualization of demyelinated lesions with PET. researchgate.net |

| Next-Generation Tracer Development | 3-fluoro-5-methyl-4-nitropyridine N-oxide | A derivative, [¹⁸F]5Me3F4AP, was synthesized and shows promise with potentially improved in vivo metabolic stability. nih.govresearchgate.netbiorxiv.org |

Intermediate in Agrochemical Development

The pyridine ring is a cornerstone of the modern agrochemical industry, forming the structural basis for many high-efficacy, low-toxicity pesticides. agropages.com Fluorinated pyridine intermediates, in particular, are crucial for producing fourth-generation agrochemical products. agropages.com The 4-amino-3-chloro-5-fluoro-pyridine moiety has been specifically utilized in the design of new herbicidal molecules, indicating the utility of the this compound scaffold in this sector. nih.gov

Research into new herbicides has led to the design and synthesis of compounds based on the 4-amino-5-fluoro-2-picolinic acid structure. nih.gov In this context, the 4-amino and 5-fluoro substitutions are maintained, while modifications at other positions of the pyridine ring are explored to optimize herbicidal activity. These compounds belong to the important class of auxin herbicides, which are valued for their broad weed control spectrum. nih.gov The synthesis of these novel herbicides demonstrates the role of fluorinated aminopyridines as key building blocks. Studies have shown that compounds derived from this scaffold exhibit potent inhibitory effects on broadleaf weeds, making them promising lead structures in the discovery of new synthetic auxin herbicides. nih.gov

Future Research Directions and Emerging Paradigms

Stereoselective Synthesis of Chiral Derivatives

The development of stereoselective methods to synthesize chiral derivatives of 3-Fluoro-5-iodopyridin-4-amine represents a significant frontier. While the parent molecule is achiral, the introduction of stereocenters into its derivatives is crucial for developing selective therapeutic agents, as different enantiomers of a drug can have vastly different biological activities.

Future research will likely focus on several key areas:

Asymmetric Catalysis: Introducing chirality through reactions at the amine or by modifying substituents attached via the iodine atom. This could involve developing chiral catalysts for asymmetric transformations, such as the addition of prochiral nucleophiles to the pyridine (B92270) ring or its derivatives.

Bio-inspired Synthesis: Mimicking enzymatic pathways to achieve high stereoselectivity is a promising approach. A bio-inspired stereoselective synthesis of certain tetrahydrofurans, for instance, proceeds through the chemoselective formation of a stabilized benzylic carbocation followed by a stereoselective cyclization, a process governed by the substrate's inherent stereochemistry. elsevierpure.com Applying similar principles, where the stereochemical outcome is controlled by substrate-catalyst interactions or intramolecular directing groups, could yield specific enantiomers of complex pyridinamine derivatives. elsevierpure.com

Resolution of Racemates: While less efficient, classical resolution techniques or chiral chromatography will remain important for separating stereoisomers, especially during initial exploratory studies.

The ultimate goal is to design practical and atom-economic processes for the asymmetric synthesis of chiral pyridinamines, providing access to enantiomerically pure compounds for pharmacological evaluation. elsevierpure.com

Table 1: Potential Strategies for Stereoselective Synthesis

| Strategy | Description | Potential Application to this compound | Challenges |

|---|---|---|---|

| Chiral Ligand-Metal Catalysis | Using a chiral ligand complexed with a metal to catalyze a reaction (e.g., asymmetric hydrogenation, cross-coupling) on a derivative. | Asymmetric Suzuki or Sonogashira coupling at the C-I bond using a chiral phosphine (B1218219) ligand. | Developing a ligand-catalyst system that provides high enantioselectivity for the specific substrate. |